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molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

Betaxolol

Cat. No. B1666914
M. Wt: 307.4 g/mol
InChI Key: NWIUTZDMDHAVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760182

Procedure details

2.25 g of 2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine from Example 4 was dissolved in a mixture of 10 mLs isopropanol, 10 mLs 5% aqueous hydrochloric acid. It was stirred at room temperature for 16 hrs. The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid was added. The aqueous phase was washed with 15 mLs of toluene then basified and extracted twice with 10 mL portions of toluene. After removal of the solvent under reduced pressure 1.3 g of white solid was obtained (74% crude yield of betaxolol base). Betaxolol base was converted into its hydrochloride salt by dissolution in toluene and treatment with 1 equivalent of hydrochloric acid in isopropanol. Upon removal of isopropanol under reduced pressure and cooling of the toluene solution the hydrochloride salt of betaxolol was obtained. This solid is recrystallized twice from acetone, 4 mL/g, the second time with charcoal treatment to give a white crystalline solid with a melting point of 111.5°-112.5° C.
Name
2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2[N:11]([CH:12]([CH3:14])[CH3:13])[CH2:10][CH:9]([CH2:15][O:16][C:17]3[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][O:25][CH2:26][CH:27]4[CH2:29][CH2:28]4)=[CH:19][CH:18]=3)[O:8]2)C=CC=CC=1>C(O)(C)C.Cl>[CH3:14][CH:12]([NH:11][CH2:10][CH:9]([OH:8])[CH2:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][O:25][CH2:26][CH:27]2[CH2:29][CH2:28]2)=[CH:19][CH:18]=1)[CH3:13]

Inputs

Step One
Name
2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
Quantity
2.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(CN1C(C)C)COC1=CC=C(C=C1)CCOCC1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The aqueous phase was washed with 15 mLs of toluene
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 10 mL portions of toluene
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure 1.3 g of white solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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